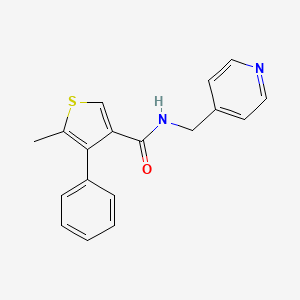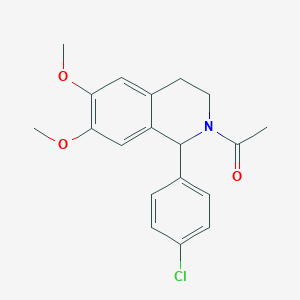![molecular formula C20H32N4O B4968134 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine, also known as CPI-1189, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPI-1189 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 has been shown to stimulate insulin secretion, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and promote glucagon-like peptide 1 (GLP-1) release, leading to improved glucose homeostasis.
Mécanisme D'action
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is a selective agonist of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine leads to the stimulation of adenylate cyclase, resulting in the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of key intracellular targets, including ion channels and exocytotic machinery. This results in the stimulation of insulin secretion, enhancement of GIP secretion, and promotion of GLP-1 release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In preclinical studies, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to stimulate insulin secretion in a glucose-dependent manner, enhance GIP secretion, and promote GLP-1 release. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These effects suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has several advantages for lab experiments. The synthesis method is straightforward and can be easily scaled up for large-scale production. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is also highly pure after purification by column chromatography, which is important for reproducibility and accuracy in lab experiments. However, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has some limitations for lab experiments. The cost of the compound may be prohibitive for some researchers, and the compound may have limited solubility in certain solvents, which may affect its activity in some assays.
Orientations Futures
There are several future directions for the research and development of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine. One potential direction is the investigation of the long-term safety and efficacy of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in clinical trials. Another direction is the exploration of the potential therapeutic applications of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in other metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, the development of novel GPR119 agonists with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective compounds for the treatment of T2DM and obesity.
Méthodes De Synthèse
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine involves the reaction of 4-cyclohexyl-1,4-diazepan-1-amine with isopropyl 2-pyridinecarboxylate in the presence of a carbonyl diimidazole (CDI) coupling reagent. The reaction yields 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine as a white solid with a purity of over 99% after purification by column chromatography. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. Preclinical studies have shown that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine can improve glucose homeostasis by stimulating insulin secretion, enhancing GIP secretion, and promoting GLP-1 release in a glucose-dependent manner. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
Propriétés
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)22-19-10-9-17(15-21-19)20(25)24-12-6-11-23(13-14-24)18-7-4-3-5-8-18/h9-10,15-16,18H,3-8,11-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUBLCMENJLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4968070.png)
amine oxalate](/img/structure/B4968074.png)


![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)